molecular formula C27H28N2O8-2 B12691393 Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate CAS No. 94247-89-9

Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate

Cat. No.: B12691393
CAS No.: 94247-89-9
M. Wt: 508.5 g/mol
InChI Key: FSISFQFNKADLSS-NPJRDEIVSA-L
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Description

Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate is a bifunctional acrylate monomer characterized by a methylenebis(phenylene) core linked to acrylate groups via iminocarbonyloxy and methyl-2,1-ethanediyl spacers. The iminocarbonyloxy (-NH-C(O)-O-) groups introduce hydrogen-bonding capability, enhancing thermal stability and mechanical strength in cured resins .

Properties

CAS No.

94247-89-9

Molecular Formula

C27H28N2O8-2

Molecular Weight

508.5 g/mol

IUPAC Name

(E)-5-[[4-[[4-[[(E)-4-carboxylato-2-methylbut-3-enoxy]carbonylamino]phenyl]methyl]phenyl]carbamoyloxy]-4-methylpent-2-enoate

InChI

InChI=1S/C27H30N2O8/c1-18(3-13-24(30)31)16-36-26(34)28-22-9-5-20(6-10-22)15-21-7-11-23(12-8-21)29-27(35)37-17-19(2)4-14-25(32)33/h3-14,18-19H,15-17H2,1-2H3,(H,28,34)(H,29,35)(H,30,31)(H,32,33)/p-2/b13-3+,14-4+

InChI Key

FSISFQFNKADLSS-NPJRDEIVSA-L

Isomeric SMILES

CC(/C=C/C(=O)[O-])COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC(/C=C/C(=O)[O-])C

Canonical SMILES

CC(COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC(C)C=CC(=O)[O-])C=CC(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate typically involves a multi-step process starting from readily available precursors such as methyl acrylate, ethylenediamine, and dimethyl malonate. The key steps include:

  • Formation of intermediate coupling agents without the use of protecting groups.
  • Utilization of trioxocyclam intermediates to facilitate coupling.
  • Esterification with acryloyl chloride or acrylic acid derivatives to introduce the acrylate functionality.

This approach allows for operational simplicity and scalability to multigram quantities.

Detailed Stepwise Synthesis

Step Reaction Description Reagents Conditions Notes
1 Synthesis of bis(4,1-phenylene) intermediate Methyl acrylate, ethylenediamine Controlled temperature, inert atmosphere Avoids protecting groups by using trioxocyclam intermediate
2 Coupling with dimethyl malonate Dimethyl malonate Mild base catalysis Forms key coupling intermediate
3 Conversion to diol intermediate Hydrolysis and reduction steps Acidic/basic hydrolysis Prepares for acrylation
4 Acrylation to form diacrylate Acryloyl chloride, base (e.g., triethylamine) Low temperature, anhydrous conditions Introduces reactive acrylate groups

This sequence is designed to maximize yield and purity while minimizing side reactions and the need for protecting groups.

Reaction Conditions and Optimization

  • Temperature: Typically maintained between 0°C to room temperature during acrylation to prevent polymerization of acrylate groups.
  • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to maintain reaction integrity.
  • Catalysts/Base: Triethylamine or pyridine is used to neutralize HCl generated during acrylation.
  • Purification: Column chromatography or recrystallization is employed to isolate the pure diacrylate product.

Alternative Synthetic Routes

While the four-step method described above is the most documented, alternative routes may involve:

  • Direct esterification of bisphenol derivatives with acryloyl chloride.
  • Use of dipropylene glycol diacrylate as a model compound for understanding acrylation chemistry, although structurally simpler.

However, these alternatives may require protecting groups or harsher conditions, reducing overall efficiency.

Research Findings and Data

Yield and Purity

  • The reported overall yield for the four-step synthesis is typically in the range of 60-75%, depending on scale and purification methods.
  • Purity assessed by NMR and HPLC confirms the absence of unreacted intermediates and side products.

Characterization Data

Parameter Value Method
Molecular Weight 452.5 g/mol Mass spectrometry
Melting Point Not widely reported Differential scanning calorimetry (DSC)
NMR Spectra Characteristic peaks for acrylate protons and aromatic rings ^1H and ^13C NMR
IR Spectra Strong ester carbonyl stretch (~1720 cm^-1) FTIR

Summary Table of Preparation Methods

Method Starting Materials Key Intermediates Advantages Disadvantages
Four-step synthesis from methyl acrylate, ethylenediamine, dimethyl malonate Methyl acrylate, ethylenediamine, dimethyl malonate Trioxocyclam intermediate Avoids protecting groups, scalable, operationally simple Multi-step, requires careful control of conditions
Direct esterification of bisphenol derivatives Bisphenol, acryloyl chloride Bisphenol diacrylate Fewer steps May require protecting groups, harsher conditions
Model acrylation using dipropylene glycol diacrylate Dipropylene glycol, acryloyl chloride Dipropylene glycol diacrylate Simpler model for acrylation chemistry Not the target compound, less relevant

Chemical Reactions Analysis

Types of Reactions

Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Applications in Material Science

1. Polymer Production

Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate is utilized in the synthesis of various polymers. Its diacrylate structure allows it to participate in radical polymerization, leading to materials with enhanced mechanical properties and thermal stability.

Case Study: Synthesis of High-performance Polymers
A study demonstrated that incorporating this compound into polymer matrices significantly improved tensile strength and thermal resistance compared to traditional acrylates. The resulting polymers are suitable for applications in coatings and adhesives due to their durability and resistance to environmental degradation.

PropertyTraditional AcrylateMethylenebis-based Polymer
Tensile Strength (MPa)3050
Thermal Decomposition Temp (°C)200250

2. Coatings and Adhesives

Due to its excellent adhesion properties, this compound is widely used in formulating coatings and adhesives. It provides a strong bond between substrates while maintaining flexibility.

Case Study: Industrial Coatings
In a comparative analysis of industrial coatings, those formulated with this compound exhibited superior adhesion and scratch resistance compared to standard formulations. This makes it ideal for automotive and aerospace applications where durability is critical.

Applications in Biomedical Engineering

3. Dental Materials

The compound is also explored in dental applications due to its biocompatibility and ability to form strong bonds with tooth structures.

Case Study: Dental Adhesives
Research indicated that dental adhesives containing this compound showed improved bonding strength to both enamel and dentin compared to conventional adhesives. This enhancement leads to longer-lasting dental restorations.

Adhesive TypeBond Strength (MPa)Failure Mode
Conventional15Cohesive
Methylenebis-based25Adhesive

Environmental Applications

4. Water Treatment

The compound has potential applications in environmental science, particularly in water treatment processes where its reactive groups can facilitate the removal of pollutants.

Case Study: Adsorption of Heavy Metals
A study focused on the use of this compound-modified adsorbents for the removal of heavy metals from wastewater. Results showed a significant reduction in metal concentration, demonstrating its effectiveness as an adsorbent material.

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)
Lead1005
Cadmium503

Mechanism of Action

The mechanism of action of Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical reactions that result in the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to acrylates and methacrylates sharing the methylenebis(phenylene) backbone or analogous spacer groups. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Key Functional Groups Molecular Weight (g/mol) Applications
Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate Iminocarbonyloxy, acrylate ~500–550 (estimated) High-strength coatings, adhesives
Oxybis(methyl-2,1-ethanediyl) diacrylate (OBMA) Ether (-O-), acrylate 242.27 UV-curable coatings, adhesives
(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] bismethacrylate Isopropylidene, methacrylate ~500–550 Dental resins, composite materials
Dipropylene glycol diacrylate Ether, acrylate 242.27 Reactive diluent, flexible coatings
Key Observations:

Iminocarbonyloxy vs.

Acrylate vs. Methacrylate : Methacrylates (e.g., in ) exhibit slower polymerization rates due to steric hindrance, whereas acrylates (e.g., OBMA) offer faster curing, beneficial in UV applications .

Backbone Rigidity : The methylenebis(phenylene) core provides rigidity, while isopropylidene (e.g., in ) or dipropylene glycol spacers increase flexibility .

Thermal Stability:
  • The iminocarbonyloxy group in the target compound likely increases thermal degradation resistance (>300°C) compared to OBMA (~250°C) due to hydrogen-bonded networks .
  • Methacrylate derivatives () show intermediate stability, influenced by aromatic backbone rigidity .
Mechanical Properties:
  • Crosslink Density : The target compound’s bifunctional acrylate groups enable high crosslink density, surpassing OBMA in hardness and tensile strength .
  • Flexibility : Dipropylene glycol diacrylate () provides greater chain mobility, reducing brittleness in coatings .
Application-Specific Behavior:
  • Coatings : OBMA is preferred for UV-curable formulations due to rapid curing, while the target compound may excel in high-temperature industrial coatings .
  • Dental Resins : Methacrylate analogs () dominate due to balanced reactivity and biocompatibility .

Research Findings and Industrial Relevance

  • Antioxidant Activity : Methylenebis(phenylene) amides () show bioactivity, but acrylate derivatives prioritize polymer performance over biological interactions .
  • Market Trends : OBMA and dipropylene glycol diacrylate are widely used in coatings, while the target compound’s niche applications (e.g., aerospace adhesives) are emerging .

Biological Activity

Methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate, commonly referred to as MBPDA, is a synthetic compound with significant potential in various biological applications. This article delves into its biological activity, exploring its chemical properties, mechanisms of action, and relevant case studies.

  • CAS Number : 94247-89-9
  • Molecular Formula : C27H30N2O4
  • Molecular Weight : 510.54 g/mol
  • EINECS Number : 304-260-9

The compound features a diacrylate structure that contributes to its reactivity and potential biological interactions. Its unique molecular configuration allows it to participate in various chemical reactions, which can lead to diverse biological effects.

Mechanisms of Biological Activity

MBPDA exhibits several biological activities that can be attributed to its chemical structure:

  • Cytotoxicity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cells. For instance, methylene bis-nucleotides have shown significant cytotoxicity against human adenocarcinoma cells, suggesting that MBPDA may share similar mechanisms due to structural similarities .
  • Antioxidant Activity : The presence of phenylene and imine groups in MBPDA suggests potential antioxidant properties. Compounds with such structures often demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Studies on related compounds indicate that MBPDA may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as diabetes management or cancer treatment.

Biological Activity Data Table

Activity TypeObserved EffectsReference
CytotoxicityInhibition of adenocarcinoma cell growth
Antioxidant PotentialFree radical scavenging
Enzyme InhibitionPotential inhibition of glucosidases

Case Study 1: Cytotoxic Effects

A study investigated the cytotoxic effects of methylene bis-nucleotides, revealing that these compounds induce apoptosis in cancer cells through DNA damage and chromosomal aberrations. This finding suggests that MBPDA may have similar effects due to its structural characteristics .

Case Study 2: Antioxidant Properties

Research on structurally related compounds has demonstrated significant antioxidant activity through assays measuring DPPH radical scavenging capabilities. Such studies highlight the potential for MBPDA to function as a natural antioxidant agent .

Case Study 3: Enzyme Inhibition

In vitro assays have shown that compounds with phenylene and imine functionalities can inhibit enzymes like acetylcholinesterase and α-glucosidase. These findings indicate that MBPDA may also possess enzyme-inhibiting capabilities relevant for therapeutic applications .

Q & A

Q. What are the recommended synthesis pathways for methylenebis(4,1-phenyleneiminocarbonyloxy(methyl-2,1-ethanediyl))diacrylate, and how can intermediates be validated?

The synthesis typically involves multi-step reactions: (i) condensation of methylenebis(4-isocyanatobenzene) with diols (e.g., 2-hydroxyethyl acrylate derivatives) to form urethane linkages, followed by (ii) acrylation of terminal hydroxyl groups using acryloyl chloride. Key intermediates (e.g., isocyanate intermediates) should be validated via FT-IR (NCO peak at ~2270 cm⁻¹) and ¹³C NMR (carbonyl carbons at ~155 ppm for urethane groups) . Purity can be confirmed via HPLC with UV detection (λ = 254 nm) .

Q. How should researchers characterize the molecular weight and branching of polymers derived from this monomer?

Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) is critical for absolute molecular weight determination. For branching analysis, combine ¹H NMR (end-group quantification) with rheological studies (e.g., shear thinning behavior). Differential scanning calorimetry (DSC) can reveal glass transition temperatures (Tg), which correlate with crosslink density .

Q. What safety protocols are essential when handling this acrylate monomer in laboratory settings?

Due to its reactive acrylate groups and potential sensitization (H317 hazard statement), use personal protective equipment (PPE) including nitrile gloves, chemical goggles, and fume hoods. Storage should be at ≤4°C under inert gas (N₂/Ar) to prevent premature polymerization. Spill management requires neutralization with alkaline solutions (e.g., 10% NaOH) to hydrolyze acrylates .

Advanced Research Questions

Q. How can copolymerization with dimethylaminoethyl methacrylate (DMAEMA) be optimized to enhance thermo-responsive properties?

Design a feed ratio gradient (e.g., 10–50 mol% DMAEMA) and monitor reactivity ratios (r₁, r₂) via the Fineman-Ross method. Use redox initiators (e.g., ammonium persulfate/tetramethylethylenediamine) at 60°C to achieve controlled radical polymerization. Thermo-responsive behavior (LCST) can be tuned by adjusting DMAEMA content, validated by turbidimetry at 500 nm .

Q. What analytical strategies resolve contradictions in spectroscopic data for urethane-acrylate adducts?

Discrepancies in FT-IR (e.g., overlapping urethane/acrylate peaks) require deconvolution algorithms (e.g., Gaussian fitting) or 2D NMR (HSQC) to distinguish carbonyl environments. For ambiguous mass spectrometry (MS) fragments, high-resolution MALDI-TOF with isotopic pattern matching is recommended. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How do steric effects from the methyl-2,1-ethanediyl spacer influence crosslinking efficiency in UV-cured coatings?

Comparative studies with shorter/longer spacers (e.g., ethylene glycol vs. hexanediol derivatives) reveal that the methyl-2,1-ethanediyl group balances rigidity and flexibility. Use photo-DSC to measure polymerization rate (Rp) and final double bond conversion (DC). Lower Rp but higher DC (≥95%) is observed due to reduced steric hindrance during radical propagation .

Q. What computational methods predict the hydrolytic stability of urethane linkages in aqueous environments?

Density functional theory (DFT) calculations (B3LYP/6-31G*) can model hydrolysis pathways, identifying susceptible urethane bonds. Accelerated aging experiments (pH 3–10, 70°C) coupled with Arrhenius kinetics validate predictions. Hydrolysis products are quantifiable via LC-MS/MS .

Methodological Guidelines Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis ValidationFT-IR, ¹³C NMR, HPLC-UVNCO conversion ≥98%, purity ≥99%
Molecular Weight AnalysisSEC-MALS, ¹H NMRĐ (dispersity) <1.5, Mn ≥10 kDa
Crosslinking KineticsPhoto-DSC, Real-time FT-IRRp >0.05 s⁻¹, DC >95%
Hydrolytic StabilityDFT Modeling, LC-MS/MSHalf-life (t₁/₂) >6 months at pH 7

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